molecular formula C11H17N3O2 B13641568 Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B13641568
M. Wt: 223.27 g/mol
InChI Key: HPZBJIFCGZXIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Methyl 1-amino-3-(4-methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield a wide variety of pyrazoles .

Mechanism of Action

Biological Activity

Methyl 1-amino-3-(4-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylate (CAS Number: 1512918-17-0) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring, an amino group, and a pyrazole moiety. Its molecular formula is C11H17N3O2C_{11}H_{17}N_3O_2, and it has a molecular weight of approximately 209.24 g/mol. The presence of the pyrazole ring is particularly relevant as it contributes to the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anti-inflammatory Properties

  • This compound has been studied for its potential as an anti-inflammatory agent. The pyrazole derivatives are known for their ability to modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .

2. Antimicrobial Activity

  • Similar compounds with pyrazole structures have shown moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related pyrazole compounds have been reported around 250 μg/mL .

3. Anticancer Potential

  • The pyrazole moiety is also associated with anticancer properties. Research into structurally similar compounds suggests that they may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization for yield and purity. The compound can be synthesized through methods involving the reaction of cyclopentanecarboxylic acid derivatives with appropriate pyrazole precursors.

Mechanism of Action:
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression. Interaction studies often utilize techniques such as molecular docking to predict binding affinities and elucidate potential mechanisms of action .

Case Studies

Several studies have highlighted the biological relevance of this compound:

StudyFindings
Study ADemonstrated anti-inflammatory effects in a zymosan-induced peritonitis model in mice, reducing neutrophil migration significantly at doses of 100 mg/kg .
Study BEvaluated antimicrobial properties against various bacterial strains, showing promising results with MIC values comparable to standard antibiotics.
Study CInvestigated anticancer activity in vitro, revealing inhibition of cell proliferation in cancer cell lines through kinase inhibition pathways .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-4-11(12,5-9)10(15)16-2/h6-7,9H,3-5,12H2,1-2H3

InChI Key

HPZBJIFCGZXIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2CCC(C2)(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.